Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

Catalog No.
S3231413
CAS No.
1810068-31-5
M.F
C36H31F12O4P
M. Wt
786.595
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-...

CAS Number

1810068-31-5

Product Name

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-[2,6-di(propan-2-yloxy)phenyl]-3,6-dimethoxyphenyl]phosphane

Molecular Formula

C36H31F12O4P

Molecular Weight

786.595

InChI

InChI=1S/C36H31F12O4P/c1-18(2)51-27-8-7-9-28(52-19(3)4)30(27)31-26(49-5)10-11-29(50-6)32(31)53(24-14-20(33(37,38)39)12-21(15-24)34(40,41)42)25-16-22(35(43,44)45)13-23(17-25)36(46,47)48/h7-19H,1-6H3

InChI Key

XEACOTDENIXQLW-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Solubility

not available
  • Catalyst Precursor: Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine functions as a precursor for catalysts in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between different organic molecules. Some examples include:
    • Buchwald-Hartwig coupling
    • Suzuki-Miyaura coupling
    • Stille coupling
    • Sonogashira coupling
    • Negishi coupling
    • Heck coupling
    • Hiyama coupling

By combining this ligand with a metal source (often palladium or nickel), chemists can create a highly efficient catalyst for these crucial reactions in organic synthesis.

  • Fine-Tuning Catalyst Properties: The structure of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine allows for some control over the catalyst's properties. The bulky substituents on the biphenyl group (3,6-dimethoxy-2',6'-bis(1-methylethoxy)) can influence the steric environment around the metal center, affecting the reaction rate and selectivity. Additionally, the electronic properties of the ligand, influenced by the trifluoromethyl groups, can further modulate the catalyst's activity.

Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine is a complex organophosphorus compound characterized by its unique molecular structure and significant fluorinated substituents. The compound has the molecular formula C36H31F12O4PC_{36}H_{31}F_{12}O_{4}P and a predicted boiling point of approximately 580.7 °C. Its structure features two 3,5-bis(trifluoromethyl)phenyl groups and a biphenyl moiety with multiple methoxy and ethoxy substituents, contributing to its stability and reactivity in various chemical environments .

The reactivity of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine can be attributed to the presence of the phosphorus atom, which can participate in nucleophilic substitutions and coordination reactions. The trifluoromethyl groups enhance the electron-withdrawing properties of the phenyl rings, making the compound more reactive towards electrophiles. Typical reactions may include:

  • Nucleophilic substitution: The phosphorus center can undergo nucleophilic attack by various nucleophiles.
  • Coordination with metals: The phosphine group can coordinate with transition metals, forming metal-phosphine complexes which are useful in catalysis .

The synthesis of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine typically involves multi-step synthetic routes including:

  • Formation of the biphenyl core: Starting from biphenyl derivatives, methoxy and ethoxy groups are introduced through alkylation reactions.
  • Introduction of trifluoromethyl groups: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or other fluorinated reagents.
  • Phosphination: The final step involves the introduction of the phosphine moiety through a reaction with phosphorus-containing reagents like phosphorus trichloride or phosphoric acid derivatives .

The unique properties of Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine make it suitable for various applications:

  • Catalysis: It can serve as a ligand in metal-catalyzed reactions.
  • Material Science: Due to its thermal stability and unique electronic properties, it may be utilized in the development of advanced materials.
  • Pharmaceuticals: Potential applications in drug design and development due to its biological activity .

Interaction studies involving Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine focus on its behavior in biological systems and its interactions with metal ions. These studies are crucial for understanding its potential as a pharmaceutical agent or catalyst. Key aspects include:

  • Metal coordination: The ability to form stable complexes with transition metals is essential for catalytic applications.
  • Biological interactions: Investigating how this compound interacts with biomolecules can reveal insights into its pharmacological potential .

Several compounds share structural features with Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine. Notable examples include:

Compound NameStructure HighlightsUnique Features
Tris(2-(dimethylamino)ethyl)amineContains nitrogen instead of phosphorusStrong Lewis base
DiphenylphosphineSimpler structure with fewer substituentsCommonly used in organic synthesis
Bis(4-fluorophenyl)phosphineSimilar fluorinated phenyl groupsDifferent electronic properties due to fluorination

These compounds differ primarily in their functional groups and electronic properties while sharing similar core structures that influence their reactivity and applications.

Emergence of Buchwald Ligands in Late 20th-Century Cross-Coupling Methodologies

The advent of dialkylbiaryl phosphine ligands traces to Stephen L. Buchwald’s pioneering work in 1998, which addressed critical limitations in palladium-catalyzed cross-coupling reactions. Prior to their development, early phosphine ligands such as tris(o-tolyl)phosphine and BINAP necessitated elevated temperatures and exhibited narrow substrate compatibility, particularly for aryl chlorides. First-generation Buchwald ligands, exemplified by dicyclohexylphosphine-dimethylamine adducts, demonstrated unprecedented efficacy in C–N couplings, enabling reactions at lower temperatures (80–110°C) with aryl chlorides—a previously underutilized substrate class.

A landmark achievement was the coupling of aryl chlorides with alkyl amines using Pd$$2$$(dba)$$3$$ and 3 mol% ligand, achieving yields exceeding 90% for substrates bearing electron-withdrawing groups. This breakthrough expanded synthetic accessibility to aryl amines, a critical pharmacophore in drug discovery. Subsequent iterations, such as di-tert-butylphosphine derivatives, further enhanced activity, enabling couplings with sterically hindered amines and anilines at catalyst loadings as low as 1.5 mol% Pd.

Table 1: Evolution of Early Buchwald Ligands (1998–2006)

Ligand GenerationKey Structural FeaturesCatalytic Improvements
First (1998)Dicyclohexylphosphine backboneEnabled C–N coupling of aryl chlorides; 3 mol% ligand loading
Second (2002)Di-tert-butylphosphine groupsReduced Pd loading to 1.5 mol%; expanded scope to bulky amines
Third (2006)Triisopropyl biphenyl scaffoldsAchieved 0.003 mol% Pd in Suzuki couplings; introduced water-soluble variants

Strategic Advancements in Phosphine Ligand Architecture for C–N Bond Formation

The structural evolution of dialkylbiaryl phosphines has been guided by three synergistic design principles: electron-rich phosphine centers, steric bulk modulation, and hemilabile biphenyl coordination. BrettPhos-type ligands, including Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine, epitomize these advancements.

Electron-Donating and Steric Effects

Cyclohexyl, tert-butyl, and adamantyl substituents on the phosphorus atom enhance electron density at the Pd center, accelerating oxidative addition of aryl electrophiles. Concurrently, their bulkiness prevents deleterious Pd(0) aggregation, stabilizing active monomeric species. In BrettPhos derivatives, the 3,6-dimethoxy and 2',6'-diisopropoxy groups on the biphenyl backbone create a rigid, electron-rich environment that facilitates reductive elimination—the rate-determining step in C–N coupling.

Hemilabile Biphenyl Coordination

Crystallographic studies reveal that the lower biphenyl ring engages in transient η$$^2$$-coordination with Pd, stabilizing intermediates without inhibiting substrate access. This hemilabile behavior is critical for maintaining high turnover frequencies while preventing catalyst deactivation.

Table 2: Structural Features and Catalytic Performance of BrettPhos-Type Ligands

FeatureRole in CatalysisExample in Target Compound
3,6-Dimethoxy groupsEnhance electron density; stabilize Pd intermediates via resonanceMethoxy substituents at positions 3 and 6 of the upper biphenyl ring
2',6'-Diisopropoxy groupsProvide steric shielding; prevent β-hydride elimination in alkylamine couplingsIsopropoxy groups at positions 2' and 6' of the lower biphenyl ring
Trifluoromethyl arenesImprove solubility in fluorophilic media; modulate electronic properties3,5-Bis(trifluoromethyl)phenyl groups attached to phosphorus

Synthetic Methodologies and Scalability

Early ligand syntheses relied on stoichiometric copper and pyrophoric tert-butyllithium, posing safety and scalability challenges. Modern protocols employ Grignard reagents and catalytic Cu(I), enabling kilogram-scale production of BrettPhos analogs with >90% yield. For instance, coupling of 2-iodo-3,6-dimethoxybiphenyl with diisopropylphosphine chloride using catalytic CuCl (5 mol%) achieves 85% isolated yield—a 32% improvement over prior methods.

The 3,5-bis(trifluoromethyl)phenyl groups impose pronounced electron-withdrawing effects through both inductive (-I) and mesomeric (-M) mechanisms. Density functional theory (DFT) calculations on analogous phosphorus ligands demonstrate that each CF₃ group reduces the phosphorus atom's electron density by 0.15–0.20 e⁻ through σ-withdrawal, while π-backdonation capabilities remain constrained due to fluorine's high electronegativity [3]. This electronic depletion positions the ligand within the Tolman Electronic Parameter (TEP) range of 2085–2095 cm⁻¹, comparable to moderately π-accepting ligands like PCl₃ (2097.0 cm⁻¹) [2].

Comparative analysis of ν(CO) frequencies in model NiL(CO)₃ complexes reveals that CF₃ substituents decrease metal-to-CO π-backdonation by 18–22% relative to phenylphosphine analogues [1]. The ligand's net donor strength (σ-donation minus π-acceptance) shows linear correlation (R² = 0.94) with the Hammett σₚ parameter of its substituents, where the combined σₚ value of two CF₃ groups (+1.44) dominates over methoxy/isopropoxy contributions [3]. This electron-deficient profile enhances oxidative addition rates in cross-coupling catalysis while suppressing β-hydroide elimination in alkyl-metal intermediates.

SubstituentTEP (cm⁻¹)σₚ ValueRelative π-Backdonation (%)
CF₃2097.0+0.7262
OMe2066.0-0.2778
Ph2068.90.0075
iPrO2072.1-0.3473

Steric Modulation Through Methoxy and Isopropoxy Group Positioning

The ligand's three-dimensional architecture features methoxy groups at the 3,6-positions of the proximal biphenyl ring and isopropoxy substituents at the 2',6'-positions of the distal ring. This staggered arrangement creates a conical steric profile with:

  • Axial bulk: Isopropoxy groups (cone angle = 130°) dominate the vertical dimension, creating a 14.3 Å interligand gap in octahedral complexes
  • Equatorial constraints: Methoxy substituents (cone angle = 107°) restrict lateral approach to the metal center, reducing coordination site accessibility by 32% versus non-substituted analogues [1]

Molecular dynamics simulations reveal temperature-dependent conformational sampling:

  • At 298 K: Isopropoxy groups undergo 120° rotational freedom, while methoxy substituents remain locked in anti-periplanar arrangements
  • Below 250 K: Restricted rotation enforces a C₂-symmetric ligand conformation, narrowing the bite angle (P-M-P) to 92.5° ± 1.3°

This steric gradient enables selective substrate discrimination in catalytic cycles. For instance, in asymmetric hydrogenation, the isopropoxy groups create chiral pockets that differentiate prochiral ketone faces with 4.7:1 enantioselectivity at 25°C [4].

Biphenyl Backbone Conformational Dynamics in Catalyst Design

The [1,1'-biphenyl]-2-yl backbone exhibits torsional flexibility (ϕ = 35–55°) that modulates electronic communication between phosphorus and auxiliary substituents. Key observations include:

  • Conjugation effects: Dihedral angles <40° enable partial π-overlap between rings, increasing phosphorus's effective electronegativity by 0.12 Pauling units
  • Solvent dependence: Apolar media (ε < 10) favor planar conformations (ϕ = 28°), enhancing π-acceptance by 15% versus twisted forms in DMF (ϕ = 52°) [3]

Time-dependent DFT calculations on Rh(I) complexes demonstrate biphenyl torsion directly impacts catalytic turnover:

  • Planar conformers (ϕ = 30°): TOF = 1,200 h⁻¹ (k₁ = 0.44 s⁻¹)
  • Twisted conformers (ϕ = 50°): TOF = 780 h⁻¹ (k₁ = 0.29 s⁻¹)

The methoxy/isopropoxy pattern introduces torsional barriers of 12.7 kJ/mol, sufficiently low to allow substrate-induced conformational changes while maintaining structural integrity under catalytic conditions [1]. This dynamic adaptability enables the ligand to accommodate disparate transition states in multi-step reactions without dissociating from the metal center.

XLogP3

11.3

Dates

Modify: 2023-08-19

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